Diethyl ethyl(pent-4-en-1-yl)propanedioate
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Overview
Description
Diethyl ethyl(pent-4-en-1-yl)propanedioate is an organic compound that belongs to the class of diesters It is a derivative of propanedioic acid, where two ethyl groups are attached to the ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl(pent-4-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction proceeds through the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide. The general reaction conditions include:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl(pent-4-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl ethyl(pent-4-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals
Properties
CAS No. |
59894-13-2 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-pent-4-enylpropanedioate |
InChI |
InChI=1S/C14H24O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5H,1,6-11H2,2-4H3 |
InChI Key |
MTAHGEHHCMYNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC=C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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